molecular formula C9H9F2NO B8631049 (R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine

(R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine

Cat. No. B8631049
M. Wt: 185.17 g/mol
InChI Key: BVHSAZFNVBBGNX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04880926

Procedure details

A mixture of 1.154 g of (R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine (optical purity: 71.7% e.e., (R)), 5.21 ml of triethylamine and 5.8 ml of N,N-dimethylformamide was cooled to -60 to -50° C. under a nitrogen gas stream. To this solution was added 1.00 g of N-chlorosuccinimide (NCS) and the mixture was stirred at the same temperature for 35 minutes. Then, 047 g of sodium borohydride was added thereto and the mixture was stirred at room temperature for 20 minutes. The reaction mixture was diluted with 50 ml of ethyl acetate, washed twice with 10 ml portions of 5% aqueous citric acid solution and once with 10 ml of dilute aqueous ammonia (described hereinabove), and dried over anhydrous magnesium sulfate. The desiccant was then filtered off and the filtrate was concentrated to about 30 ml. To the concentrate was added 0.72 ml of concentrated hydrochloric acid and after cooling with ice-water, the resulting crystals were collected by filtration. The procedure gave 0.984 g of hydrochloride of the title compound (yield: 51.4%). Optical Purity: 7.6% e.e., (R), 3R:3S =1.00:0.86
Quantity
1.154 g
Type
reactant
Reaction Step One
Quantity
5.21 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][C@H:7]([CH3:10])[CH2:8][O:9][C:4]=2[C:3]=1[F:13].C(N(CC)CC)C.[Cl:21]N1C(=O)CCC1=O.[BH4-].[Na+]>C(OCC)(=O)C.CN(C)C=O>[ClH:21].[F:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][CH:7]([CH3:10])[CH2:8][O:9][C:4]=2[C:3]=1[F:13] |f:3.4|

Inputs

Step One
Name
Quantity
1.154 g
Type
reactant
Smiles
FC1=C(C2=C(N[C@@H](CO2)C)C=C1)F
Name
Quantity
5.21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 minutes
Duration
20 min
WASH
Type
WASH
Details
washed twice with 10 ml portions of 5% aqueous citric acid solution and once with 10 ml of dilute aqueous ammonia (described hereinabove)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to about 30 ml
ADDITION
Type
ADDITION
Details
To the concentrate was added 0.72 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
after cooling with ice-water
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.984 g
YIELD: CALCULATEDPERCENTYIELD 433%
Name
Type
product
Smiles
FC1=C(C2=C(NC(CO2)C)C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04880926

Procedure details

A mixture of 1.154 g of (R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine (optical purity: 71.7% e.e., (R)), 5.21 ml of triethylamine and 5.8 ml of N,N-dimethylformamide was cooled to -60 to -50° C. under a nitrogen gas stream. To this solution was added 1.00 g of N-chlorosuccinimide (NCS) and the mixture was stirred at the same temperature for 35 minutes. Then, 047 g of sodium borohydride was added thereto and the mixture was stirred at room temperature for 20 minutes. The reaction mixture was diluted with 50 ml of ethyl acetate, washed twice with 10 ml portions of 5% aqueous citric acid solution and once with 10 ml of dilute aqueous ammonia (described hereinabove), and dried over anhydrous magnesium sulfate. The desiccant was then filtered off and the filtrate was concentrated to about 30 ml. To the concentrate was added 0.72 ml of concentrated hydrochloric acid and after cooling with ice-water, the resulting crystals were collected by filtration. The procedure gave 0.984 g of hydrochloride of the title compound (yield: 51.4%). Optical Purity: 7.6% e.e., (R), 3R:3S =1.00:0.86
Quantity
1.154 g
Type
reactant
Reaction Step One
Quantity
5.21 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][C@H:7]([CH3:10])[CH2:8][O:9][C:4]=2[C:3]=1[F:13].C(N(CC)CC)C.[Cl:21]N1C(=O)CCC1=O.[BH4-].[Na+]>C(OCC)(=O)C.CN(C)C=O>[ClH:21].[F:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][CH:7]([CH3:10])[CH2:8][O:9][C:4]=2[C:3]=1[F:13] |f:3.4|

Inputs

Step One
Name
Quantity
1.154 g
Type
reactant
Smiles
FC1=C(C2=C(N[C@@H](CO2)C)C=C1)F
Name
Quantity
5.21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 minutes
Duration
20 min
WASH
Type
WASH
Details
washed twice with 10 ml portions of 5% aqueous citric acid solution and once with 10 ml of dilute aqueous ammonia (described hereinabove)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to about 30 ml
ADDITION
Type
ADDITION
Details
To the concentrate was added 0.72 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
after cooling with ice-water
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.984 g
YIELD: CALCULATEDPERCENTYIELD 433%
Name
Type
product
Smiles
FC1=C(C2=C(NC(CO2)C)C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.